N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene moiety linked to an indole structure, which is further functionalized with a hydroxyethyl group and a methoxy group. These functional groups contribute to its reactivity and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and 2-naphthaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 6-methoxyindole with 2-naphthaldehyde under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the amidation reaction where the amine is reacted with 2-chloroacetyl chloride in the presence of a base like triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate)
Reducing Agents: NaBH₄ (Sodium borohydride), H₂/Pd (Hydrogen gas with palladium catalyst)
Bases: Triethylamine, NaOH (Sodium hydroxide)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of an amine from a nitro group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.
Biology
In biological research, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is explored for its potential as a bioactive molecule. Its structural similarity to natural indole derivatives suggests it may interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The naphthalene and indole moieties provide a rigid framework that can fit into specific binding pockets, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide
- 2-hydroxy-2-(naphthalen-1-yl)acetonitrile
- 1-(2-hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea
Uniqueness
Compared to similar compounds, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of both a hydroxyethyl group and a methoxy group on the indole ring provides distinct reactivity and potential for diverse applications. Additionally, the naphthalene moiety enhances its aromatic character, making it suitable for interactions with various biological and chemical targets.
This detailed overview highlights the significance and potential of this compound in various scientific domains
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-16-10-9-15-11-20(24-19(15)12-16)22(26)23-13-21(25)18-8-4-6-14-5-2-3-7-17(14)18/h2-12,21,24-25H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAFCMLFBGRBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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